molecular formula C19H24BrN5OS B2391840 5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-23-9

5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2391840
CAS No.: 898366-23-9
M. Wt: 450.4
InChI Key: MUVDNQMRRWRROY-UHFFFAOYSA-N
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Description

5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an ethylpiperazinyl moiety, and a thiazolotriazole core

Scientific Research Applications

5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a bromophenyl group are used in pharmaceuticals due to their potential biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, brominated compounds can sometimes be hazardous due to the potential release of bromine .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the pharmaceutical industry. This could involve testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazole ring.

    Introduction of the Bromophenyl Group: This can be achieved through a halogenation reaction, where a phenyl group is brominated using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Ethylpiperazinyl Moiety: This step involves the alkylation of piperazine with an ethylating agent, followed by coupling with the bromophenyl-thiazolotriazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: This compound shares the ethylpiperazinyl moiety but has a different core structure.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazole: This compound has a similar bromophenyl group and piperazinyl moiety but differs in the triazole core and additional substituents.

Uniqueness

5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its specific combination of functional groups and the thiazolotriazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(3-bromophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5OS/c1-3-15-21-19-25(22-15)18(26)17(27-19)16(13-6-5-7-14(20)12-13)24-10-8-23(4-2)9-11-24/h5-7,12,16,26H,3-4,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVDNQMRRWRROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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